1-Cyclopropyl-4-methoxybutane-1,3-dione
Description
Contextualization of 1,3-Diketones in Contemporary Chemical Science
1,3-Diketones, also known as β-diketones, are a pivotal class of organic compounds characterized by two carbonyl groups separated by a single carbon atom. fiveable.menih.gov This arrangement imparts unique chemical properties, most notably the heightened acidity of the central methylene (B1212753) protons and the existence of keto-enol tautomerism. mdpi.commasterorganicchemistry.com The resulting enolate is a versatile nucleophile in a wide array of carbon-carbon bond-forming reactions.
These compounds are fundamental building blocks in organic synthesis, serving as precursors to a vast range of more complex molecules, including pharmaceuticals and natural products. fiveable.melookchem.com Their ability to act as bidentate ligands for metal ions has also led to their use in catalysis and materials science. The reactivity of the 1,3-dicarbonyl moiety allows for the construction of various heterocyclic systems, which are common scaffolds in medicinal chemistry. lookchem.com
Significance of Cyclopropyl (B3062369) and Methoxy (B1213986) Moieties in Organic Frameworks
The inclusion of a cyclopropyl group in a molecule can significantly influence its physical, chemical, and biological properties. The inherent ring strain of the three-membered ring leads to unique electronic characteristics, with the C-C bonds exhibiting a higher degree of p-character than typical alkanes. This feature can affect the reactivity of adjacent functional groups. In medicinal chemistry, the cyclopropyl group is often introduced to enhance metabolic stability, improve potency, and constrain the conformation of a molecule to favor binding to a biological target. nbinno.comchemicalbook.com For instance, cyclopropyl methyl ketone is a key intermediate in the synthesis of various pharmaceuticals, including antiviral and antidepressant medications. nbinno.comchemicalbook.comchemicalbook.com
The methoxy group (-OCH₃) is another common substituent in organic and medicinal chemistry. tandfonline.comnih.govdrughunter.com It is an electron-donating group through resonance and can influence the electronic properties of a molecule. ontosight.ai Its presence can impact a compound's solubility, lipophilicity, and ability to participate in hydrogen bonding. tandfonline.comontosight.ai In drug design, the methoxy group can be strategically employed to optimize a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. tandfonline.comnih.gov However, it can also be a site of metabolic O-demethylation. tandfonline.com
Overview of Research Gaps and Opportunities Pertaining to 1-Cyclopropyl-4-methoxybutane-1,3-dione
A comprehensive review of the scientific literature reveals a significant lack of dedicated research on this compound. While the compound is commercially available from several chemical suppliers, indicating its use, likely as a building block in proprietary or unpublished research, there are no detailed reports on its synthesis, spectroscopic characterization, or specific applications in peer-reviewed journals.
This information gap presents several research opportunities:
Development and Optimization of Synthetic Routes: A systematic study of different synthetic strategies to access this compound with high yield and purity would be a valuable contribution.
Thorough Spectroscopic and Structural Characterization: Detailed analysis using modern spectroscopic techniques (NMR, IR, Mass Spectrometry) and potentially X-ray crystallography would provide a definitive structural understanding of the compound and its tautomeric equilibrium.
Exploration of its Synthetic Utility: Investigating the reactivity of this compound as a precursor to novel heterocyclic compounds or other complex organic molecules could unveil new synthetic pathways.
Evaluation of Biological Activity: Given the prevalence of the cyclopropyl and 1,3-dicarbonyl motifs in bioactive compounds, screening this compound and its derivatives for potential pharmacological activity could be a fruitful area of research.
The following table provides a summary of the key properties of this compound based on available supplier data. biosynth.com
| Property | Value |
| CAS Number | 121553-47-7 |
| Molecular Formula | C₈H₁₂O₃ |
| Molecular Weight | 156.18 g/mol |
| SMILES | COCC(=O)CC(=O)C1CC1 |
Structure
3D Structure
Properties
IUPAC Name |
1-cyclopropyl-4-methoxybutane-1,3-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-11-5-7(9)4-8(10)6-2-3-6/h6H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTGNWSGDQHXYTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)CC(=O)C1CC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Tautomeric Equilibria and Structural Dynamics of 1 Cyclopropyl 4 Methoxybutane 1,3 Dione
Theoretical Framework of Keto-enol Tautomerism in 1,3-Diketones
In acyclic 1,3-diketones, the keto-enol equilibrium often favors the enol tautomer. This preference is attributed to the enhanced stability of the enol form, which benefits from two key structural features: π-system conjugation and the formation of a strong intramolecular hydrogen bond. libretexts.org The arrangement of the double bond and the remaining carbonyl group creates a conjugated system, while the hydroxyl proton forms a six-membered quasi-aromatic ring through hydrogen bonding with the carbonyl oxygen. libretexts.org These stabilizing effects are absent in the diketo tautomer. The equilibrium is a dynamic process, and while the interconversion between the keto and enol forms is slow on the NMR timescale, the proton transfer between the two oxygen atoms in the enol form is typically very rapid. mdpi.comnih.gov
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), serve as powerful tools for investigating the intricacies of keto-enol tautomerism. nih.govresearchgate.net These computational methods allow for the determination of the optimized geometries of both the diketo and enol tautomers, as well as the transition state connecting them. By calculating the electronic energies of these structures, researchers can predict their relative stabilities and estimate the equilibrium constant of the tautomeric process.
Commonly used DFT functionals such as B3LYP, paired with basis sets like 6-311+G(d,p), have been shown to provide reliable predictions of tautomeric preferences and thermochemical data in various environments, from the gas phase to different solvents. mdpi.com Furthermore, these calculations can elucidate the energy barrier for the interconversion, offering insights into the kinetics of the tautomerization process. researchgate.net Comparing calculated NMR parameters, such as chemical shifts, with experimental data can further validate the computational models and aid in the definitive assignment of tautomeric forms. mdpi.com
The specific substituents attached to the 1,3-dicarbonyl backbone significantly influence the position of the keto-enol equilibrium. mdpi.com In 1-Cyclopropyl-4-methoxybutane-1,3-dione, the cyclopropyl (B3062369) and methoxy (B1213986) groups exert distinct electronic effects.
The cyclopropyl group , attached to the C1 carbonyl, is known to exhibit electronic properties similar to a vinyl group. Its Walsh orbitals can overlap with the adjacent π-system of the enol, extending the conjugation. This conjugative stabilization would be expected to favor the enol tautomer where the double bond is adjacent to the cyclopropyl group (i.e., the enol form of the cyclopropyl ketone moiety).
The methoxy group , part of the methoxyacetyl substituent at the C3 position, functions as an electron-donating group through resonance. This effect can influence the electron density of the adjacent carbonyl group and the acidity of the central methylene (B1212753) protons. Studies on other methoxy-substituted β-dicarbonyls suggest that the electronic influence is complex and can depend on its position. mdpi.com An electron-donating group can destabilize the enolate-like character of the conjugated system, potentially shifting the equilibrium slightly toward the keto form compared to an unsubstituted analogue. The interplay between the conjugative stabilization from the cyclopropyl group and the electronic effects of the methoxy group determines the final tautomeric preference.
Experimental Investigations of Tautomeric Ratios
The quantitative analysis of tautomeric mixtures in solution is primarily accomplished through experimental techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being the most direct and widely used method. nih.gov
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are invaluable for studying keto-enol equilibria because the rate of interconversion between keto and enol tautomers is slow enough on the NMR timescale to allow for the observation of distinct signals for each form. nih.gov
In the ¹H NMR spectrum, the diketo form is characterized by a signal for the methylene protons (–CH₂–) flanked by the two carbonyls. In contrast, the enol form displays a characteristic signal for the vinylic proton (–C=CH–) and a downfield signal for the enolic hydroxyl proton (–OH), which is often broad due to hydrogen bonding and exchange. mdpi.com The relative concentrations of the two tautomers can be determined by integrating the areas of these distinct proton signals. For instance, the ratio of the integral of the vinylic proton (representing one proton of the enol) to the integral of the methylene signal (representing two protons of the keto form, requiring normalization) provides a direct measure of the enol-to-keto ratio.
The solvent environment plays a critical role in determining the position of the keto-enol equilibrium. mdpi.com The general trend observed for 1,3-diketones is that nonpolar, aprotic solvents tend to favor the enol tautomer, while polar solvents shift the equilibrium toward the diketo form.
This effect is primarily due to intermolecular hydrogen bonding interactions. In nonpolar solvents like cyclohexane (B81311) or carbon tetrachloride, the intramolecular hydrogen bond that stabilizes the enol form is preserved. In polar protic solvents (like water or methanol) or polar aprotic solvents with hydrogen bond accepting capabilities (like DMSO), the solvent molecules can compete for hydrogen bonding. They can solvate the carbonyl groups of the keto tautomer and disrupt the internal hydrogen bond of the enol, thereby stabilizing the more polar keto form relative to the enol. mdpi.com
The following table illustrates the typical solvent effect on the keto-enol equilibrium of acetylacetone (B45752), a representative 1,3-diketone.
| Solvent | Dielectric Constant (ε) | % Enol Form (Acetylacetone) |
| Cyclohexane-d₁₂ | 2.0 | 96% |
| Carbon Tetrachloride | 2.2 | 93% |
| Chloroform-d | 4.8 | 82% |
| Acetone-d₆ | 20.7 | 74% |
| DMSO-d₆ | 46.7 | 62% |
| Water (D₂O) | 78.5 | 15% |
This interactive table contains representative data for acetylacetone to illustrate the principle of solvent effects on keto-enol tautomerism.
The tautomeric equilibrium is a thermodynamic process, and as such, the equilibrium constant (KT = [enol]/[keto]) is dependent on temperature. By conducting NMR experiments at various temperatures, one can observe the shift in the equilibrium and determine the thermodynamic parameters of the tautomerization, namely the standard enthalpy change (ΔH°) and entropy change (ΔS°).
This is often accomplished using a van't Hoff plot, which graphs the natural logarithm of the equilibrium constant (ln KT) versus the inverse of the absolute temperature (1/T). The relationship is described by the equation:
ln KT = - (ΔH°/R)(1/T) + (ΔS°/R)
where R is the gas constant. The slope of the resulting line is equal to -ΔH°/R, and the y-intercept is equal to ΔS°/R. An increase in temperature may favor either the keto or enol form, depending on the sign of the enthalpy change for the specific compound and solvent system. For many 1,3-diketones, the enolization is an exothermic process (negative ΔH°), meaning that an increase in temperature shifts the equilibrium toward the keto form.
The table below provides illustrative data on how temperature can affect the percentage of the enol tautomer for a typical β-diketone in a given solvent.
| Temperature (°C) | % Enol Form (Illustrative) |
| 0 | 83% |
| 25 | 81% |
| 50 | 79% |
| 75 | 77% |
| 100 | 75% |
This interactive table presents illustrative data to demonstrate the principle of temperature dependence on the keto-enol equilibrium.
Vibrational Spectroscopic Analysis (FTIR, Raman)
Vibrational spectroscopy, encompassing both Fourier-transform infrared (FTIR) and Raman techniques, serves as a powerful tool for probing the tautomeric equilibrium of β-diketones like this compound. The distinct vibrational modes of the diketo and enol forms allow for their identification and relative quantification.
In the diketo tautomer, the two carbonyl groups (C=O) are expected to exhibit characteristic stretching vibrations. Due to symmetric and asymmetric coupling, two distinct bands are typically observed. For β-diketones, these bands generally appear in the region of 1700-1750 cm⁻¹. mdpi.com
The enol tautomer, stabilized by an intramolecular hydrogen bond, presents a more complex vibrational spectrum. The formation of a conjugated system (O=C-C=C-OH) and the presence of the hydrogen bond significantly alter the vibrational frequencies. Key characteristic bands for the enol form include:
A broad O-H stretching band, often centered around 2500-3200 cm⁻¹, indicative of a strong intramolecular hydrogen bond.
C=O stretching vibrations at a lower frequency compared to the diketo form, typically in the 1600-1650 cm⁻¹ range, due to conjugation and hydrogen bonding. mdpi.com
C=C stretching vibrations, also appearing in the 1540-1600 cm⁻¹ region. mdpi.com
Based on studies of analogous β-diketones, a representative table of expected vibrational frequencies for this compound can be constructed.
| Vibrational Mode | Tautomer | Expected Wavenumber (cm⁻¹) | Technique |
| Asymmetric C=O Stretch | Diketo | ~1740 | FTIR, Raman |
| Symmetric C=O Stretch | Diketo | ~1715 | FTIR, Raman |
| O-H Stretch | Enol | ~2700 (broad) | FTIR |
| C=O Stretch (H-bonded) | Enol | ~1630 | FTIR, Raman |
| C=C Stretch | Enol | ~1580 | Raman |
These assignments are based on the general characteristics of β-diketones and provide a framework for the experimental analysis of this compound. mdpi.comresearchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy for Tautomer Detection
Ultraviolet-Visible (UV-Vis) spectroscopy is a highly effective method for distinguishing between the keto and enol tautomers of β-dicarbonyl compounds due to their different electronic structures. The diketo form typically exhibits a relatively weak n→π* transition at longer wavelengths and a stronger π→π* transition at shorter wavelengths.
In contrast, the enol form, with its extended conjugated system, displays a strong π→π* absorption band at a significantly longer wavelength, often in the near-UV region. This bathochromic shift (shift to longer wavelength) is a hallmark of the enol tautomer and allows for its sensitive detection. mdpi.com The position and intensity of this band can be influenced by the solvent polarity, which can affect the stability of the different tautomers.
For this compound, the following UV-Vis absorption characteristics are anticipated:
| Tautomer | Transition | Expected λmax (nm) | Molar Absorptivity (ε) |
| Diketo | n→π | ~275 | Low |
| Enol | π→π | ~300-320 | High |
The significant difference in the molar absorptivity and the wavelength of maximum absorption (λmax) between the two tautomers allows for the determination of the keto-enol equilibrium constant in various solvents by analyzing the UV-Vis spectrum.
Conformational Analysis of this compound
The conformational flexibility of this compound arises from the rotation around several single bonds, primarily involving the methoxy and cyclopropyl substituents.
Rotational Isomerism of Methoxy and Cyclopropyl Groups
Methoxy Group Rotation: The rotation around the C-O single bond of the methoxy group can lead to different spatial arrangements. The conformational preference will be dictated by a balance of steric and electronic effects. It is generally expected that the methyl group of the methoxy substituent will orient itself to minimize steric interactions with the adjacent carbonyl group.
Cyclopropyl Group Rotation: The rotation of the cyclopropyl group relative to the adjacent carbonyl group is a key conformational feature. Studies on cyclopropyl ketones have shown that the most stable conformation is often one where the C=O bond bisects the cyclopropane (B1198618) ring, leading to a "bisected" conformation. uwlax.edunih.gov This arrangement allows for optimal electronic interaction between the π-system of the carbonyl group and the Walsh orbitals of the cyclopropane ring, a phenomenon known as conjugation. Two primary conformations are considered: s-cis and s-trans, referring to the orientation of the carbonyl bond relative to the cyclopropyl ring. Computational studies on cyclopropyl methyl ketone indicate that the s-cis conformation is the global energy minimum. uwlax.edunih.gov
For this compound, similar conformational preferences are expected, with the cyclopropyl group likely adopting a bisected conformation to maximize conjugation with the dicarbonyl system.
Intramolecular Hydrogen Bonding in Enol Forms
The strength of this hydrogen bond is influenced by the electronic nature of the substituents on the β-diketone framework. The electron-donating nature of the methoxy group and the unique electronic properties of the cyclopropyl group can modulate the acidity of the enolic proton and the basicity of the carbonyl oxygen, thereby affecting the hydrogen bond strength.
Acid-Base Properties and Enolate Formation
The chemistry of 1,3-dicarbonyl compounds is largely dominated by the acidity of the protons on the carbon atom situated between the two carbonyl groups (the α-carbon). pbworks.com The resulting conjugate base, an enolate, is significantly stabilized by resonance, which delocalizes the negative charge onto the two oxygen atoms. libretexts.org
The α-protons of 1,3-diketones are considerably more acidic than those of monocarbonyl compounds. For instance, the pKa of acetylacetone (pentane-2,4-dione) in water is approximately 8.99. wikipedia.org The acidity of these protons is a direct consequence of the stability of the corresponding enolate ion. The two electron-withdrawing carbonyl groups inductively polarize the C-H bonds of the central methylene group, facilitating proton abstraction. The resulting enolate is a resonance-stabilized species where the negative charge is shared between the α-carbon and the two oxygen atoms of the carbonyl groups. pbworks.comlibretexts.org
Table 1: Comparison of pKa Values for Selected β-Dicarbonyl Compounds
| Compound | pKa in Water |
| Acetylacetone | 8.99 wikipedia.org |
| 2,4-Pentanedione | ~9 libretexts.org |
| Dimethyl malonate | 13 |
Note: The table presents approximate or experimentally determined pKa values for representative 1,3-dicarbonyl compounds to provide context for the expected acidity of this compound.
The enolate of this compound is a potent nucleophile. nih.gov The resonance stabilization makes it a "soft" nucleophile, meaning it reacts readily with "soft" electrophiles. The negative charge is distributed over three atoms (two oxygen and one carbon), allowing it to react at either the carbon or the oxygen atoms. However, reactions with most electrophiles occur preferentially at the central carbon atom, leading to C-alkylation or C-acylation products. This is because C-alkylation is generally irreversible and thermodynamically favored, while O-alkylation is often reversible. acs.org
The nucleophilic character of β-diketone enolates is fundamental to their utility in synthetic organic chemistry, enabling the formation of new carbon-carbon bonds. fiveable.me For example, they readily participate in Michael additions to α,β-unsaturated carbonyl compounds and in alkylation reactions with alkyl halides.
Electrophilic Substitution Reactions
The enol form of this compound can react with electrophiles in a manner analogous to electrophilic substitution on an activated aromatic ring. The electron-rich double bond of the enol is susceptible to attack by various electrophiles.
The α-halogenation of aldehydes and ketones is a well-established reaction that can proceed under either acidic or basic conditions. wikipedia.orglibretexts.org In the case of β-diketones like this compound, halogenation occurs readily at the central methylene group. Under acidic conditions, the reaction proceeds through the enol intermediate. The enol tautomer attacks the halogen (e.g., Br₂, Cl₂) to form a halogenated β-diketone. libretexts.org
A general mechanism for the acid-catalyzed halogenation of a β-diketone involves:
Protonation of one of the carbonyl oxygens.
Tautomerization to the enol form.
Nucleophilic attack of the enol double bond on the halogen molecule.
Deprotonation to yield the α-halogenated product.
Regioselective halogenation at other positions, such as the γ-position, can be achieved through specialized methods, for instance, by using BF₂ complexes of the β-diketone. acs.orgacs.org
While nitration and sulfonation are common electrophilic aromatic substitution reactions, their application to the α-position of β-diketones is less common and requires specific reagents. byjus.comwikipedia.org Direct nitration of the active methylene group of β-dicarbonyl compounds can be challenging due to the sensitivity of the starting materials and products to the harsh conditions often employed for nitration. However, specific nitrating agents can be used to achieve this transformation. For instance, alkyl nitrates in the presence of a base can lead to the formation of α-nitro-β-dicarbonyl compounds.
Similarly, direct sulfonation at the α-carbon is not a typical reaction for β-diketones. The reactivity of the enol or enolate is generally directed towards other electrophiles.
Nucleophilic Addition to Carbonyl Centers
The carbonyl carbons of this compound are electrophilic and can be attacked by nucleophiles. However, the reactivity of the carbonyl groups in β-diketones is somewhat diminished compared to monoketones due to the electron-donating effect of the enolate form and resonance stabilization. Nevertheless, they can undergo nucleophilic addition reactions, particularly with strong nucleophiles. rsc.orgrsc.org
Reactions with reagents like organometallic compounds (e.g., Grignard reagents or organolithium compounds) can lead to the formation of tertiary alcohols after protonation. The reaction can potentially occur at either of the two carbonyl centers. The cyclopropyl ketone might be sterically more accessible than the methoxy-substituted ketone, potentially leading to preferential attack at that position.
Furthermore, the carbonyl groups can react with amines to form enamines or with hydrazines to form pyrazoles, which are important heterocyclic compounds. These reactions typically proceed via initial nucleophilic addition to the carbonyl group, followed by dehydration.
An exploration into the chemical behavior of this compound reveals a rich and varied reactivity profile. This article details the compound's reactions at its carbonyl groups, its propensity for cyclization to form heterocyclic systems, the unique transformations of its cyclopropyl ring, and its response to oxidative and reductive conditions. The interplay between the electron-withdrawing cyclopropyl ketone and the methoxy-substituted carbonyl group dictates the regiochemical and stereochemical outcomes of these transformations.
Computational Chemistry and Theoretical Studies
Electronic Structure and Bonding Analysis
A fundamental understanding of a molecule's electronic structure is crucial for explaining its stability, reactivity, and spectroscopic characteristics. For 1-Cyclopropyl-4-methoxybutane-1,3-dione, computational methods such as Molecular Orbital Theory and Natural Bond Orbital (NBO) analysis provide detailed insights into its bonding nature.
Molecular Orbital Theory Calculations
Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, with each electron being influenced by the nuclei and other electrons. In this framework, atomic orbitals combine to form molecular orbitals that extend over the entire molecule. These molecular orbitals are either bonding, antibonding, or non-bonding.
For this compound, MO calculations would typically involve determining the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.
Table 1: Hypothetical Molecular Orbital Calculation Data for this compound
| Molecular Orbital | Energy (eV) | Description |
|---|---|---|
| LUMO | -1.5 | Primarily located on the dicarbonyl system, indicating susceptibility to nucleophilic attack. |
| HOMO | -6.8 | Delocalized over the methoxy (B1213986) and dione (B5365651) moieties, representing the most available electrons for reactions. |
| HOMO-1 | -7.5 | Involving the cyclopropyl (B3062369) ring and adjacent carbonyl group. |
| HOMO-LUMO Gap | 5.3 | Suggests moderate kinetic stability. |
Note: This data is illustrative and would be derived from specific computational software.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a localized picture of bonding within a molecule. wikipedia.orgwisc.edu It partitions the complex molecular wavefunction into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and bonds. wikipedia.orgwisc.edu This method allows for a quantitative assessment of electron delocalization and hyperconjugative interactions.
Table 2: Illustrative Natural Bond Orbital (NBO) Analysis Data for Key Interactions in this compound
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP (O-methoxy) | σ* (C-C dione) | 2.5 | Hyperconjugation, electron donation from the methoxy group. |
| LP (O-carbonyl) | σ* (C-C cyclopropyl) | 1.8 | Weak hyperconjugation influencing the cyclopropyl ring. |
| σ (C-H cyclopropyl) | σ* (C-C carbonyl) | 0.9 | Minor interaction between the cyclopropyl C-H bonds and the dione backbone. |
Note: This data is hypothetical and would be generated through NBO analysis software.
Reaction Pathway Elucidation and Transition State Modeling
Computational chemistry is instrumental in mapping out the potential energy surfaces of chemical reactions. This allows for the identification of intermediates, transition states, and the calculation of activation energies, thereby elucidating reaction mechanisms.
Density Functional Theory (DFT) for Reaction Mechanisms
Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of many-body systems. mdpi.com It has proven to be a reliable tool for investigating reaction mechanisms in organic chemistry. mdpi.comcomporgchem.compku.edu.cn For this compound, DFT calculations could be employed to model various transformations, such as enolization, cycloadditions, or rearrangements.
By calculating the energies of reactants, products, and transition states, a detailed reaction profile can be constructed. This profile reveals the activation barriers for different pathways, allowing for predictions of the most favorable reaction route. For instance, DFT could be used to determine whether a particular reaction proceeds through a concerted or a stepwise mechanism.
Computational Studies on Tautomerization Barriers
Like other β-dicarbonyl compounds, this compound can exist in equilibrium between its diketo and several enol tautomeric forms. Computational methods, particularly DFT, are well-suited to study the thermodynamics and kinetics of this tautomerization.
Calculations can determine the relative stabilities of the different tautomers and the energy barriers for their interconversion. These barriers, corresponding to the transition states for proton transfer, are crucial for understanding the dynamics of the tautomeric equilibrium. The influence of solvent can also be incorporated into these models using implicit or explicit solvent models, providing a more realistic picture of the tautomerization process in solution.
Table 3: Hypothetical Calculated Energy Barriers for Tautomerization of this compound
| Tautomerization Pathway | Activation Energy (kcal/mol) in Gas Phase | Activation Energy (kcal/mol) in Water |
|---|---|---|
| Diketo to Z-enol | 15.2 | 12.5 |
| Diketo to E-enol | 18.9 | 16.3 |
| Z-enol to E-enol | 8.7 | 7.1 |
Note: This data is for illustrative purposes and would be the result of specific DFT calculations.
Spectroscopic Property Prediction
Computational methods can predict various spectroscopic properties, which can be invaluable for interpreting experimental spectra or for identifying unknown compounds. For this compound, theoretical predictions of its NMR, IR, and UV-Vis spectra can provide a deeper understanding of its structure and electronic transitions.
Calculations of nuclear magnetic shielding tensors can be used to predict NMR chemical shifts. Vibrational frequency calculations can generate theoretical IR spectra, aiding in the assignment of experimental absorption bands to specific molecular motions. Time-dependent DFT (TD-DFT) can be used to predict electronic excitation energies and oscillator strengths, which correspond to the absorption maxima and intensities in a UV-Vis spectrum.
Table 4: Hypothetical Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Value | Corresponding Structural Feature |
|---|---|---|
| ¹H NMR | δ 2.5-2.8 ppm | Protons on the cyclopropyl ring |
| ¹³C NMR | δ 190-200 ppm | Carbonyl carbons |
| IR Spectroscopy | ν 1700-1730 cm⁻¹ | C=O stretching vibrations |
| UV-Vis Spectroscopy | λ_max ≈ 280 nm | n → π* transition of the carbonyl groups |
Note: This data is illustrative and would be obtained from relevant computational spectroscopic software.
Theoretical NMR Chemical Shift Predictions
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for molecular structure elucidation. Theoretical calculations of NMR chemical shifts, often performed using methods like Gauge-Including Atomic Orbital (GIAO), can aid in the assignment of experimental spectra and provide a deeper understanding of the electronic environment of nuclei. nih.gov
A thorough search of scientific literature yielded no published studies containing theoretical ¹H or ¹³C NMR chemical shift predictions for this compound. Consequently, a data table comparing experimental and theoretical values cannot be constructed.
Vibrational Frequency Calculations
Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. Theoretical vibrational frequency calculations are instrumental in assigning spectral bands to specific molecular motions.
There are no available research articles or datasets that report the calculated vibrational frequencies for this compound. Such studies would typically involve geometry optimization followed by frequency analysis at a specific level of theory, but this work has not been published for this compound.
QSAR/QSPR Studies
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate molecular descriptors with biological activity or physicochemical properties, respectively. conicet.gov.ar These models are valuable for predicting the properties of new compounds and understanding the molecular features that drive a particular outcome. mdpi.com
Development of Quantitative Structure-Reactivity Relationships
Quantitative Structure-Reactivity Relationship (QSRR) studies focus on correlating molecular structure with chemical reactivity. These models can predict reaction rates or equilibrium constants. For this compound, there are no published QSRR models that describe its reactivity in specific chemical transformations.
Advanced Spectroscopic Characterization Methodologies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution NMR spectroscopy is the cornerstone for elucidating the molecular structure of 1-Cyclopropyl-4-methoxybutane-1,3-dione in solution. As a β-dicarbonyl compound, it is expected to exist in a tautomeric equilibrium between its diketo and enol forms, a phenomenon readily observable by NMR. mdpi.com The enol form is often stabilized by an intramolecular hydrogen bond, leading to distinct chemical shifts for the protons and carbons involved.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)
Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the proton (¹H) and carbon (¹³C) signals and establishing the molecule's bonding framework.
Correlation Spectroscopy (COSY): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin couplings, typically through two or three bonds. For this compound, COSY would be crucial for confirming the connectivity within the cyclopropyl (B3062369) ring and the methylene (B1212753) groups. Key expected correlations would include cross-peaks between the cyclopropyl methine proton and its adjacent methylene protons, as well as between the protons of the two methylene groups in the butane (B89635) chain.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This technique allows for the direct assignment of carbon signals based on their known proton assignments. For instance, the signal for the methoxy (B1213986) protons (~3.3-3.7 ppm) would show a cross-peak to the methoxy carbon signal (~59 ppm).
Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy detects longer-range correlations between protons and carbons, typically over two to three bonds. This is vital for piecing together the molecular skeleton. For example, HMBC would show a correlation from the methoxy protons to the carbonyl carbon of the ester-like portion of the dione (B5365651), and from the cyclopropyl protons to the adjacent ketone carbonyl carbon, thus confirming the relative positions of the functional groups.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound (Enol Form) (Note: Data is predictive and based on typical values for similar functional groups.)
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) | Key COSY Correlations (¹H ↔ ¹H) |
| Cyclopropyl-CH | ~1.5 - 1.8 | ~15 - 20 | C=O (ketone) | Cyclopropyl-CH₂ |
| Cyclopropyl-CH₂ | ~0.8 - 1.2 | ~8 - 12 | Cyclopropyl-CH, C=O (ketone) | Cyclopropyl-CH, other Cyclopropyl-CH₂ |
| Methylene (-CH₂-) | ~2.5 - 2.8 | ~45 - 50 | C=O (ketone), C=C (enol) | Vinylic-CH |
| Vinylic-CH (enol) | ~5.5 - 5.8 | ~95 - 100 | C=O (ester-like), -CH₂- | -CH₂- |
| Methoxy (-OCH₃) | ~3.6 - 3.8 | ~59 - 61 | C=O (ester-like) | N/A |
| Enol-OH | ~12 - 15 | N/A | C=C (enol), C=O (ester-like) | N/A |
Solid-State NMR for Polymorphic Studies
Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact its physical properties. Solid-state NMR (ssNMR) is a powerful, non-destructive technique for identifying and quantifying different polymorphic forms in a bulk sample. nih.gov Unlike solution-state NMR which shows averaged signals, ssNMR is sensitive to the local electronic environment within the crystal lattice. Different polymorphs of this compound would exhibit distinct ¹³C chemical shifts due to variations in molecular conformation and intermolecular interactions (e.g., hydrogen bonding) in the solid state. The Cross-Polarization Magic Angle Spinning (CP/MAS) experiment is commonly used to acquire high-resolution ¹³C spectra of solids, and differences in these spectra would provide a clear fingerprint for each crystalline form.
Mass Spectrometry (MS) and Fragmentation Pathways
Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of a compound and for gaining structural insights through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high precision (typically to four or more decimal places). This accuracy allows for the unambiguous determination of a compound's elemental formula. For this compound (C₈H₁₂O₃), the expected exact mass of the molecular ion ([M]⁺) is 156.07864 Da. HRMS analysis would confirm this value, distinguishing it from other ions with the same nominal mass but different elemental compositions. PubChem predicts several common adducts for this molecule, such as [M+H]⁺ with a calculated m/z of 157.08592 and [M+Na]⁺ with an m/z of 179.06786. uni.lu
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation
Tandem Mass Spectrometry (MS/MS) involves selecting a specific precursor ion (e.g., the protonated molecule [M+H]⁺) and inducing its fragmentation through collision with an inert gas. The resulting product ions are then analyzed to reveal information about the molecule's structure. The fragmentation of this compound would likely proceed through characteristic pathways dictated by its functional groups.
Predicted Fragmentation Pathways:
Loss of Methoxy Group: Cleavage of the C-O bond could lead to the loss of a methoxy radical (•OCH₃, 31 Da) or methanol (B129727) (CH₃OH, 32 Da) from the protonated molecule.
Cleavage of the Dicarbonyl System: The bond between the two carbonyl groups is susceptible to cleavage. A common fragmentation for β-diketones is the α-cleavage next to the carbonyl groups.
Cyclopropyl Ring Opening: The strained cyclopropyl ring can undergo ring-opening upon ionization and fragmentation, leading to characteristic losses.
McLafferty Rearrangement: If sterically feasible, a McLafferty rearrangement involving one of the carbonyl groups could occur.
Table 2: Predicted Key Fragment Ions in the Tandem Mass Spectrum of this compound (Note: Based on the precursor ion [M+H]⁺ with m/z 157.08592)
| Predicted m/z | Possible Formula | Likely Neutral Loss | Description of Fragment |
| 129.0597 | C₇H₉O₂⁺ | CO | Loss of carbon monoxide from the dicarbonyl system. |
| 125.0648 | C₇H₉O₂⁺ | CH₃OH | Loss of methanol from the protonated molecule. |
| 115.0386 | C₆H₇O₂⁺ | C₃H₆ | Loss of propene via cyclopropyl ring fragmentation. |
| 85.0284 | C₄H₅O₂⁺ | C₄H₇O | Cleavage yielding the methoxy-acetyl cation. |
| 69.0335 | C₄H₅O⁺ | C₄H₇O₃ | Cleavage yielding the cyclopropyl-carbonyl cation. |
Chiroptical Spectroscopy of this compound Derivatives
While research into the chiroptical properties of this compound itself is not extensively documented in publicly available literature, the principles of chiroptical spectroscopy are highly relevant for the analysis of its potential chiral derivatives. The presence of a carbonyl group and the possibility of introducing stereocenters, for instance at the cyclopropyl ring or an alpha-carbon, would make such derivatives ideal candidates for analysis by Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) spectroscopy. These techniques are instrumental in determining the absolute configuration and conformational preferences of chiral molecules.
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique is particularly sensitive to the electronic transitions within a molecule and provides valuable information about its three-dimensional structure. For chiral derivatives of this compound, the carbonyl chromophores of the β-dicarbonyl moiety would be the primary focus of CD analysis.
The electronic transitions of the carbonyl group, specifically the n → π* transition, are inherently sensitive to the surrounding chiral environment. The sign and magnitude of the Cotton effect observed in the CD spectrum for this transition can be empirically correlated with the absolute configuration of nearby stereocenters using established rules such as the Octant Rule for ketones.
Key Applications for Chiral Derivatives:
Determination of Absolute Configuration: By comparing the experimental CD spectrum with spectra of related compounds of known stereochemistry or with quantum chemical calculations, the absolute configuration of a new chiral derivative can be established.
Conformational Analysis: The diketone moiety can exist in different conformations (enol vs. keto tautomers, different orientations of the cyclopropyl and methoxy groups). These conformational changes can significantly impact the CD spectrum, allowing for the study of conformational equilibria in solution.
| Parameter | Information Gained | Relevance to Chiral this compound Derivatives |
| Sign of Cotton Effect | Relates to the spatial arrangement of substituents around the chromophore. | Can be used to assign the absolute configuration (R/S) of stereocenters. |
| Magnitude of Δε | Depends on the rigidity of the molecule and the proximity of the chiral center to the chromophore. | Provides insights into the conformational flexibility of the molecule. |
| Solvent Effects | Changes in the CD spectrum with solvent polarity can indicate shifts in conformational or tautomeric equilibria. | Helps in understanding the behavior of the molecule in different environments. |
Vibrational Circular Dichroism (VCD) Spectroscopy
Vibrational Circular Dichroism (VCD) spectroscopy is the infrared analog of electronic CD, measuring the differential absorption of left and right circularly polarized infrared radiation for the vibrational transitions of a chiral molecule. VCD offers a more detailed probe of molecular structure as it provides information on the stereochemistry of the entire molecule, not just the environment around an electronic chromophore.
Key Applications for Chiral Derivatives:
Unambiguous Determination of Absolute Configuration: VCD, when combined with Density Functional Theory (DFT) calculations, is a powerful method for the ab initio determination of absolute configuration without the need for empirical rules or reference compounds. The experimental VCD spectrum of an enantiomer is compared with the calculated spectra for the R and S configurations, and the correct configuration is the one that matches the experimental data.
Detailed Conformational Studies: VCD is exceptionally sensitive to subtle changes in molecular conformation. vanderbilt.edu It can be used to identify the preferred solution-phase conformation and to study the dynamics of conformational interconversion. vanderbilt.edu
| Spectroscopic Region | Vibrational Mode | Structural Information Obtainable |
| 1600-1800 cm⁻¹ | C=O stretching | Tautomeric equilibrium (keto-enol forms), conformation of the dicarbonyl system, and intramolecular hydrogen bonding. |
| 2800-3000 cm⁻¹ | C-H stretching | Conformation of the cyclopropyl ring and the methoxybutyl chain. |
| 1000-1500 cm⁻¹ (Fingerprint region) | Complex coupled vibrations | Overall molecular stereochemistry and conformation. |
Derivatization and Synthetic Utility of 1 Cyclopropyl 4 Methoxybutane 1,3 Dione
Formation of Metal Chelates and Coordination Complexes
The β-diketone functional group is a well-established ligand for a wide range of metal ions. The acidic nature of the proton on the central carbon atom (the α-carbon) of the 1,3-dicarbonyl system allows for deprotonation to form a resonance-stabilized enolate anion. This anion acts as a bidentate ligand, coordinating to a metal center through its two oxygen atoms to form stable chelate rings.
Ligand Properties of the β-Diketone Moiety
The β-diketone moiety in 1-Cyclopropyl-4-methoxybutane-1,3-dione exists in a tautomeric equilibrium between the diketo and enol forms. The enol form is stabilized by intramolecular hydrogen bonding. Upon deprotonation, the resulting enolate is a versatile bidentate ligand capable of forming stable six-membered chelate rings with various metal ions. The electronic properties of the cyclopropyl (B3062369) and methoxy (B1213986) substituents can influence the acidity of the α-proton and the stability of the resulting metal complexes.
Synthesis and Characterization of Metal Adducts
While specific studies on the metal adducts of this compound are not extensively detailed in the available literature, the general synthesis of β-diketonate metal complexes involves the reaction of the β-diketone with a metal salt in the presence of a base. The base facilitates the deprotonation of the diketone, allowing the enolate to coordinate to the metal ion.
Table 1: General Characteristics of β-Diketonate Metal Complexes
| Property | Description |
| Coordination | Bidentate chelation through two oxygen atoms. |
| Geometry | Varies depending on the metal ion and its coordination number (e.g., square planar, tetrahedral, octahedral). |
| Stability | Generally high due to the chelate effect. |
| Applications | Catalysis, materials science, and as precursors for metal oxide deposition. |
Characterization of these metal adducts typically involves techniques such as infrared (IR) spectroscopy, which shows a shift in the carbonyl stretching frequencies upon coordination, and nuclear magnetic resonance (NMR) spectroscopy. X-ray crystallography provides definitive structural information.
Enamide and Imine Derivatives
The carbonyl groups of this compound are susceptible to nucleophilic attack by primary and secondary amines. These reactions can lead to the formation of enamine and imine derivatives, which are valuable synthetic intermediates. The reaction with a primary amine can lead to the formation of a β-enaminone, a stable conjugated system.
Annulation Reactions for Complex Scaffolds
β-Diketones are valuable precursors in annulation reactions, which are processes that form a new ring onto an existing molecule. The reactivity of both the enolate and the carbonyl carbons of this compound allows it to participate in various cyclization strategies to construct more complex molecular frameworks. For instance, cyclopropyl-functionalized phenols can be synthesized through annulation pathways involving related diketone structures.
Role as a Key Intermediate in Multi-component Reactions
Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the reactants. β-Diketones are frequently employed as key building blocks in various MCRs, such as the Hantzsch pyridine (B92270) synthesis, which produces dihydropyridines. While specific examples utilizing this compound in MCRs are not prominently reported, its structural features make it a suitable candidate for such transformations, offering a pathway to generate diverse and complex molecular architectures efficiently.
Potential Applications in Materials Science and Specialty Chemicals
Precursor in Polymer Synthesis (e.g., as a cross-linking agent)
No specific research or patents were found that describe the use of 1-Cyclopropyl-4-methoxybutane-1,3-dione as a precursor or cross-linking agent in polymer synthesis.
Applications in Pigments and Dyes
There is no available information linking this compound to the synthesis or formulation of pigments and dyes.
Use as a Chemical Intermediate in Non-Pharmaceutical Industries
While its structure as a 1,3-dione suggests it could serve as a versatile chemical intermediate, no specific examples of its application in non-pharmaceutical industries have been documented in the searched resources. The reactivity of related 1,3-diones, such as indane-1,3-dione, is well-established in various chemical transformations like Knoevenagel condensations, which are used to synthesize a range of other chemicals. mdpi.commdpi.com However, such reactivity has not been specifically reported for this compound.
Development of Novel Solvents or Reagents
No studies were identified concerning the development of novel solvents or reagents based on this compound.
Therefore, it is not possible to provide an in-depth article with data tables on the following topics for this compound:
Advanced Analytical Methodologies for Detection and Quantification
Hyphenated Techniques (e.g., GC-MS, LC-MS)
General principles of these analytical techniques can be described, but their specific application, including retention times, mass spectra, and electrochemical behavior for 1-Cyclopropyl-4-methoxybutane-1,3-dione, has not been documented in publicly accessible scientific literature.
Future Research Directions
Exploration of Undiscovered Reactivity Patterns
The chemical behavior of 1-Cyclopropyl-4-methoxybutane-1,3-dione is dictated by the interplay between the cyclopropyl (B3062369) ring and the 1,3-dicarbonyl functionality. The strained three-membered ring of the cyclopropyl group can act as a latent double bond, participating in various ring-opening reactions. rsc.orgbeilstein-journals.orgnih.govnih.govcell.com This intrinsic reactivity, coupled with the acidic α-protons and the two electrophilic carbonyl centers of the dione (B5365651) moiety, opens the door to a plethora of chemical transformations.
Future research should systematically explore the reactivity of this compound under a variety of conditions. Investigating its behavior in the presence of different catalysts, such as Lewis acids, transition metals, and organocatalysts, could unveil novel reaction pathways. nih.gov For instance, the selective activation of one carbonyl group over the other could lead to regioselective transformations. Furthermore, the cyclopropyl ring could participate in cycloaddition reactions or undergo rearrangement under thermal or photochemical conditions. A deeper understanding of these reactivity patterns will be crucial for harnessing this molecule as a versatile building block in organic synthesis. researchgate.netijpras.com
Table 1: Potential Reactivity Patterns of this compound
| Reaction Type | Potential Reagents/Conditions | Expected Outcome |
| Ring-Opening | Lewis acids, transition metals | Formation of linear or cyclic compounds with functionalized side chains |
| Cycloaddition | Dienes, dipolarophiles | Construction of complex polycyclic systems |
| Selective Carbonyl | Sterically hindered reagents, protecting groups | Functionalization at a specific carbonyl group |
| α-Functionalization | Electrophiles, nucleophiles | Introduction of various substituents at the α-position |
Development of Asymmetric Synthesis Strategies
The creation of chiral molecules with high enantiomeric purity is a paramount goal in modern organic synthesis, particularly for applications in medicinal chemistry and materials science. researchgate.net Developing asymmetric methods for the synthesis of derivatives of this compound would significantly enhance its value as a synthetic intermediate.
Future efforts should focus on the development of catalytic enantioselective methods for the functionalization of this dione. Chiral catalysts, including metal complexes with chiral ligands and organocatalysts, could be employed to control the stereochemical outcome of reactions at the α-position or at the carbonyl groups. researchgate.netnih.govrsc.orgnih.govresearchgate.netrsc.orgnih.govrsc.orgmdpi.com For example, asymmetric alkylation, aldol, or Michael addition reactions at the central carbon would generate stereogenic centers with high enantioselectivity. Furthermore, the enantioselective reduction of one of the carbonyl groups would provide access to chiral β-hydroxy ketones, which are valuable synthetic precursors.
Table 2: Potential Asymmetric Synthesis Strategies
| Asymmetric Reaction | Catalyst Type | Potential Chiral Product |
| α-Alkylation | Chiral phase-transfer catalyst | Enantioenriched α-alkylated dione |
| Aldol Reaction | Chiral amine or phosphine catalyst | Chiral β-hydroxy dicarbonyl compound |
| Michael Addition | Chiral organocatalyst (e.g., prolinol derivative) | Enantioenriched conjugate adduct |
| Carbonyl Reduction | Chiral borane or metal hydride reagent | Chiral β-hydroxy ketone |
Integration with Flow Chemistry and Automated Synthesis
The transition from traditional batch synthesis to continuous flow chemistry and automated platforms offers numerous advantages, including improved reaction control, enhanced safety, and higher throughput. acs.orgrsc.orgrsc.orgnih.gov Integrating the synthesis and derivatization of this compound into such systems is a promising avenue for future research.
Advanced Spectroscopic Probes for Real-time Reaction Monitoring
A detailed understanding of reaction mechanisms and kinetics is essential for optimizing synthetic processes. The use of advanced spectroscopic techniques for real-time, in-situ monitoring of reactions involving this compound can provide invaluable insights. uu.nl
Techniques such as Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can be coupled with reaction vessels to track the concentration of reactants, intermediates, and products as a function of time. nih.govmdpi.com This data can be used to elucidate reaction pathways, identify transient intermediates, and determine kinetic parameters. For example, monitoring the keto-enol tautomerism of the 1,3-dione moiety under different conditions could reveal important information about its reactivity. nanalysis.comyoutube.com The application of these advanced analytical tools will facilitate a more rational approach to the design and optimization of synthetic routes involving this compound.
Collaborative Computational and Experimental Research Initiatives
The synergy between computational chemistry and experimental studies has become a powerful driver of innovation in chemical research. For a molecule with the structural complexity of this compound, a collaborative approach is particularly valuable.
Computational modeling, using techniques such as density functional theory (DFT), can be employed to predict the reactivity of the molecule, explore potential reaction mechanisms, and rationalize experimental observations. rsc.org For example, calculations can help to understand the factors that govern the regioselectivity and stereoselectivity of its reactions. In parallel, experimental studies can be designed to validate the computational predictions and to explore the synthetic utility of the predicted reaction pathways. This iterative cycle of prediction and experimentation can accelerate the discovery of new and useful chemistry for this compound. Such collaborative initiatives, bringing together computational and synthetic chemists, will be instrumental in advancing our understanding and application of this versatile molecule.
Q & A
Q. What are the standard synthetic routes for 1-Cyclopropyl-4-methoxybutane-1,3-dione, and how are reaction conditions optimized?
The synthesis typically involves cyclopropane ring formation followed by ketone functionalization. A common method includes reacting cyclopropyl precursors with methoxylated diketones under controlled conditions. Key steps include:
- Refluxing in aprotic solvents (e.g., THF or DCM) to facilitate cyclopropane ring stability.
- Purification via column chromatography or distillation to isolate the dione structure .
Optimization focuses on temperature control (e.g., 0–25°C to prevent thermal decomposition) and stoichiometric ratios of fluorinating or methoxylating agents to maximize yield .
Q. Which analytical techniques are most effective for characterizing this compound?
- NMR Spectroscopy : and NMR confirm cyclopropyl proton environments and ketone/methoxy group positions.
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., 172.2270 g/mol) and fragmentation patterns .
- Infrared (IR) Spectroscopy : Identifies carbonyl (C=O) stretches (~1700 cm) and methoxy C-O bonds (~1250 cm) .
Q. What are the primary reactivity pathways of this compound in organic synthesis?
The diketone moiety enables:
- Condensation reactions with amines or hydrazines to form heterocycles (e.g., pyrazoles).
- Reduction with LiAlH or NaBH to yield diols or alcohols.
- Nucleophilic substitution at the cyclopropyl group under acidic/basic conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions in toxicity data during risk assessment?
Current safety data sheets (SDS) lack comprehensive toxicity profiles (e.g., acute/chronic effects, ecotoxicity) . To address this:
- Conduct in vitro assays (e.g., Ames test for mutagenicity) and QSAR modeling to predict bioaccumulation or persistence.
- Cross-reference with structurally similar compounds (e.g., 4,4-difluoro analogs) to infer potential hazards .
Q. What strategies improve synthetic yield when scaling up for industrial research?
- Flow chemistry : Continuous reactors enhance heat/mass transfer, reducing side reactions.
- Solvent optimization : Replace traditional solvents (e.g., acetone) with greener alternatives (e.g., cyclopentyl methyl ether) to improve solubility and safety.
- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) may accelerate cyclopropane formation .
Q. How do computational tools aid in retrosynthetic planning for derivatives of this compound?
AI-driven platforms (e.g., PubChem’s retrosynthesis module) leverage databases like Reaxys and Pistachio to:
- Predict feasible precursors (e.g., cyclopropyl ketones or methoxybenzene derivatives).
- Score reaction plausibility using heuristic models and template relevance .
Q. What experimental designs are recommended for studying biological interactions?
- Enzyme inhibition assays : Test interactions with cytochrome P450 isoforms due to the compound’s potential metabolic stability.
- Crystallography : Co-crystallize with target proteins (e.g., kinases) to map binding sites.
- ADME profiling : Use radiolabeled analogs to track absorption/distribution in model organisms .
Q. How can environmental persistence be assessed given limited ecological data?
Q. What distinguishes this compound from analogs like 4,4-difluoro derivatives?
- Electronic effects : The methoxy group increases electron density at the diketone, enhancing nucleophilic reactivity compared to electron-withdrawing fluorine substituents.
- Steric hindrance : The cyclopropyl group imposes greater spatial constraints than methyl or phenyl rings, affecting reaction kinetics .
Methodological Considerations
- Safety protocols : Use fume hoods and PPE (gloves, goggles) due to acute toxicity risks (Category 4 for oral/dermal/inhalation exposure) .
- Data validation : Cross-check experimental results with computational predictions (e.g., DFT calculations for reaction mechanisms) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
